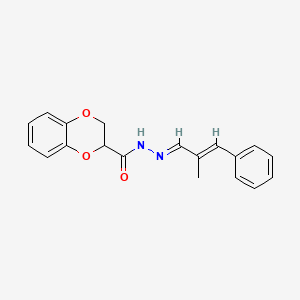
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine involves the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. This compound also activates the caspase cascade, leading to apoptosis in cancer cells. Additionally, it has been found to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine has been shown to have low toxicity and high selectivity towards cancer cells. It has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit cancer cell migration and invasion, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine in lab experiments include its high selectivity towards cancer cells, low toxicity, and potential as an anticancer agent. However, its limitations include the need for further optimization of its synthesis method and the need for more in vivo studies to determine its efficacy and safety as a cancer therapy.
Orientations Futures
For the research on 1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine include the optimization of its synthesis method, the determination of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety as a cancer therapy in animal models. Additionally, the potential of this compound as a radio-sensitizer in cancer therapy should be explored.
Méthodes De Synthèse
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine can be synthesized using various methods, including the condensation of 1,2-diphenylethylenediamine with pyrrole-2-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 1,2-diphenylethylenediamine with pyrrole-2-carboxylic acid in the presence of a dehydrating agent. These methods have been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine has shown promising results as an anticancer agent in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. This compound has also been shown to inhibit cancer cell migration and invasion, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-8-16(9-4-1)21-14-15-22(17-10-5-2-6-11-17)19(21)18-12-7-13-20-18/h1-13,19-20H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCVHQJFIKTZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=CN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-2-(1H-pyrrol-2-yl)imidazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)

![7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5877067.png)
![4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)
![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)


![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)